An In-depth Technical Guide to 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid is a derivative of vanillic acid, a phenolic compound found in various plants and a significant flavoring agent.[1] Vanillic acid and its derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] This guide provides a comprehensive technical overview of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid, detailing its chemical structure, a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential applications in drug development, grounded in the established bioactivities of its parent compound, vanillic acid.
Chemical Structure and Identification
4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid is characterized by a benzoic acid core with a methoxy group at the 4th position and a 2-methoxy-2-oxoethoxy group at the 3rd position. This structure results from the etherification of the hydroxyl group of vanillic acid with a methyl acetate moiety.
| Identifier | Value |
| IUPAC Name | 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid |
| Molecular Formula | C₁₁H₁₂O₆ |
| Molecular Weight | 240.21 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)OCC(=O)OC |
| InChI Key | FEQADSXQFMGTJJ-UHFFFAOYSA-N |
Synthesis Protocol: A Two-Step Approach
The synthesis of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid can be logically approached through a two-step process starting from the readily available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This involves an initial esterification of the carboxylic acid group, followed by a Williamson ether synthesis to introduce the methoxycarbonylmethyl group.
Step 1: Esterification of Vanillic Acid to Methyl Vanillate
The carboxylic acid of vanillic acid is first protected as a methyl ester to prevent it from interfering with the subsequent ether synthesis. A common and effective method is Fischer-Speier esterification.
Protocol:
-
Dissolution: Dissolve 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise to the solution at room temperature.[6]
-
Reaction: Stir the mixture at room temperature for a designated period, typically 2 hours, to allow for the esterification to proceed.[6]
-
Work-up: Concentrate the solvent under reduced pressure. The resulting oil can be dissolved in a suitable solvent like ice-water and the pH adjusted to 7-8 with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[6]
-
Isolation: The product, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate), can be isolated through filtration if it precipitates or by extraction with an organic solvent followed by evaporation.
Step 2: O-Alkylation of Methyl Vanillate (Williamson Ether Synthesis)
The phenolic hydroxyl group of methyl vanillate is then alkylated with methyl chloroacetate in a Williamson ether synthesis.[7][8] This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile.[8][9]
Protocol:
-
Alkoxide Formation: Dissolve methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a base, such as potassium carbonate (1.4 equivalents), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[6]
-
Alkylation: To this mixture, add methyl chloroacetate (1.2 equivalents).
-
Reaction: Heat the reaction mixture at a moderate temperature (e.g., 70°C) for approximately 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.[6]
-
Isolation and Purification: The product, 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid methyl ester, can be isolated by filtration if it precipitates or by extraction with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.
-
Final Hydrolysis (Optional): If the free carboxylic acid is desired, the methyl ester can be hydrolyzed under basic conditions (e.g., with NaOH) followed by acidification.
Physicochemical Properties
| Property | Vanillic Acid | Methyl Vanillate | Predicted: 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid |
| Molecular Formula | C₈H₈O₄ | C₉H₁₀O₄ | C₁₁H₁₂O₆ |
| Molecular Weight | 168.15 g/mol [10] | 182.17 g/mol [11] | 240.21 g/mol |
| Melting Point | 208-210 °C[12] | 64-67 °C[13] | Expected to be a crystalline solid with a melting point potentially between that of its precursors, influenced by the added ester group. |
| Solubility | Soluble in water, alcohol, and ether.[12] | Soluble in chloroform and methanol.[13] | Likely soluble in polar organic solvents like methanol, ethanol, and chloroform. Solubility in water is expected to be moderate. |
| Appearance | White to yellowish crystalline powder. | Pale yellow to beige powder.[13] | Predicted to be a white or off-white crystalline solid. |
Spectroscopic Characterization
The structural features of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid suggest a distinct spectroscopic profile.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following signals:
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring.
-
Methoxy Protons: Two distinct singlets for the two methoxy groups (-OCH₃). One from the original vanillate moiety (around δ 3.9 ppm) and another from the newly introduced methyl ester (around δ 3.8 ppm).[11]
-
Methylene Protons: A singlet corresponding to the two protons of the -O-CH₂-C=O group, likely in the range of δ 4.5-5.0 ppm.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm) for the carboxylic acid proton, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be more complex, with expected signals for:
-
Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) for the carboxylic acid and the ester carbonyl carbons.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm) for the carbons of the benzene ring.
-
Methoxy Carbons: Two signals around δ 50-60 ppm for the two methoxy group carbons.[11]
-
Methylene Carbon: A signal for the -O-CH₂-C=O carbon, likely in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[14][15]
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H stretches.
-
C=O Stretch (Carbonyls): Two strong, sharp absorption bands in the region of 1760-1690 cm⁻¹. One for the carboxylic acid carbonyl and another for the ester carbonyl.[16][17] The exact positions will depend on conjugation and potential hydrogen bonding.
-
C-O Stretch (Ether and Ester): Strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O stretching vibrations of the ether and ester functional groups.[16]
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 240, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of methoxy radicals (•OCH₃, M-31), the carboxylic acid group (•COOH, M-45), and cleavage of the ether linkage, leading to fragments corresponding to the vanillic acid core and the side chain. Fragmentation of aromatic esters often involves the loss of the alkoxy group.[18][19]
Potential Applications in Drug Development
While specific biological studies on 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid are not yet prevalent in the literature, its structural relationship to vanillic acid provides a strong basis for predicting its therapeutic potential. Vanillic acid is known for a wide array of pharmacological activities, and its derivatives are actively being explored in drug discovery.[5][20]
-
Antioxidant and Anti-inflammatory Agent: Vanillic acid is a potent antioxidant and anti-inflammatory agent.[2] The derivatization to 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid may modulate these properties, potentially enhancing its bioavailability and cellular uptake, making it a candidate for treating conditions associated with oxidative stress and inflammation.
-
Neuroprotective Potential: Vanillic acid has demonstrated neuroprotective effects.[2] The structural modifications in the target molecule could influence its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.
-
Anticancer Activity: Vanillic acid has been shown to induce apoptosis in cancer cells.[2][4] The ether and ester functionalities in 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid could alter its interaction with biological targets, potentially leading to novel anticancer agents.
-
Drug Intermediate: The functional groups present in this molecule make it a versatile intermediate for the synthesis of more complex pharmaceutical compounds.[20]
Safety and Handling
As a derivative of vanillic acid, which is generally recognized as safe (GRAS), 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid is expected to have a low toxicity profile.[2][21] However, as with any chemical compound, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses.
Conclusion
4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid is a promising vanillic acid derivative with a chemical structure amenable to straightforward synthesis. While experimental data on this specific compound is limited, its properties and potential biological activities can be logically inferred from its well-studied precursor, vanillic acid. This technical guide provides a foundational understanding of its synthesis, and predicted characteristics, highlighting its potential as a valuable molecule for further research and development in the pharmaceutical sciences. Future studies should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical and spectroscopic properties, and a comprehensive evaluation of its pharmacological activities to fully elucidate its therapeutic potential.
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